1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone
Description
Historical Context and Development of Sulfonamide Chemistry
The historical development of sulfonamide chemistry represents one of the most significant breakthroughs in pharmaceutical science, fundamentally transforming the treatment of bacterial infections and establishing the foundation for modern antibiotic therapy. The journey began in the early 1930s at the laboratories of Bayer AG, which was then a component of the German chemical conglomerate IG Farben. Under the direction of physician and researcher Gerhard Domagk, working within the broader organizational framework led by IG Farben executive Heinrich Hörlein, a systematic investigation was undertaken to identify coal-tar dyes that could selectively bind to bacteria and parasites for therapeutic purposes.
The breakthrough discovery emerged from years of methodical experimentation on hundreds of different dye compounds. The research team, which included the crucial contributions of Bayer chemist Josef Klarer, finally identified a red dye that demonstrated remarkable efficacy in halting bacterial infections in laboratory mice. This compound, subsequently named Prontosil, became the first medicine ever discovered that could effectively treat a range of bacterial infections within living organisms. The significance of this discovery was underscored by the fact that Prontosil exhibited potent protective action against infections caused by streptococci, including blood infections, childbed fever, and erysipelas, while showing lesser but notable effects against infections caused by other cocci.
A peculiar characteristic of Prontosil was its complete lack of antibacterial activity in laboratory test tubes, exerting its therapeutic effects exclusively in living animals. This phenomenon was later elucidated by a French research team led by Ernest Fourneau at the Pasteur Institute, including Daniel Bovet, Federico Nitti, and Jacques and Thérèse Tréfouël. Their investigations revealed that Prontosil was metabolized within the body into two distinct components, releasing a smaller, colorless, active compound called sulfanilamide from the inactive dye portion. This discovery not only established the fundamental concept of bioactivation in pharmacology but also revealed that the active molecule sulfanilamide had been synthesized as early as 1906 and was already widely utilized in the dye-making industry.
The revelation that sulfanilamide was the active principle led to what became known as the "sulfa craze" of the late 1930s. Hundreds of manufacturers began producing various forms of sulfa compounds, a proliferation that occurred largely without adequate testing requirements. This uncontrolled expansion of sulfonamide production ultimately resulted in the tragic elixir sulfanilamide disaster in the fall of 1937, during which at least 100 people suffered poisoning from diethylene glycol. The catastrophe prompted the passage of the Federal Food, Drug, and Cosmetic Act in 1938 in the United States, granting the Food and Drug Administration authority to oversee the safety of food, drugs, medical devices, and cosmetics.
Despite these early challenges, sulfonamide drugs established themselves as the first broadly effective antibacterials for systemic use, serving as the cornerstone of antibiotic therapy before the introduction of penicillin. Their clinical impact was substantial, credited with saving tens of thousands of lives, including prominent figures such as Franklin Delano Roosevelt Jr. and Winston Churchill. During World War II, sulfa drugs played a central role in preventing wound infections, with American soldiers being issued first-aid kits containing sulfa pills and powder for application to open wounds.
The chemical evolution of sulfonamides continued beyond these early discoveries, with researchers creating thousands of molecules containing the sulfanilamide structure. By one account, over 5,400 permutations had been developed by 1945, yielding improved formulations with enhanced effectiveness and reduced toxicity. The mechanistic understanding of sulfonamide action was also refined, establishing that these compounds function as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in bacterial folate synthesis. This mechanism renders sulfonamides bacteriostatic, inhibiting bacterial growth and multiplication without directly killing the organisms.
Significance of Pyrrolidine-Containing Compounds in Chemical Research
The pyrrolidine ring system has emerged as one of the most versatile and significant scaffolds in contemporary medicinal chemistry, representing a fundamental building block for numerous bioactive compounds across diverse therapeutic areas. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH, characterized as a cyclic secondary amine and classified as a saturated heterocycle. This five-membered nitrogen-containing ring structure exhibits distinctive physicochemical properties that make it exceptionally valuable for pharmaceutical applications.
The significance of pyrrolidine in drug discovery stems from several key structural advantages that distinguish it from other heterocyclic systems. The sp³-hybridization of carbon atoms within the pyrrolidine ring enables efficient exploration of pharmacophore space, providing three-dimensional coverage that is not achievable with planar aromatic systems. This non-planarity of the ring contributes to a phenomenon called pseudorotation, which enhances the three-dimensional coverage and creates unique opportunities for stereospecific interactions with biological targets. The pyrrolidine scaffold also contributes significantly to the stereochemistry of molecules, with the stereogenicity of carbon atoms allowing for the development of different stereoisomers that can exhibit distinct biological profiles due to their varying binding modes to enantioselective proteins.
The natural occurrence of pyrrolidine derivatives underscores their biological importance and therapeutic potential. Many modifications of pyrrolidine are found in both natural and synthetic drugs and drug candidates, with the pyrrolidine ring structure present in numerous natural alkaloids including nicotine and hygrine. The amino acids proline and hydroxyproline represent structural derivatives of pyrrolidine, highlighting the fundamental role of this scaffold in biological systems. Additionally, pyrrolidine forms the basis for the racetam family of compounds, exemplified by piracetam and aniracetam, which are utilized for cognitive enhancement applications.
Contemporary research has demonstrated the remarkable versatility of pyrrolidine-containing compounds across multiple therapeutic domains. Recent investigations have revealed pronounced antidiabetic and anticancer activities among extensively modified pyrrolidine derivatives. Structural investigations have demonstrated that substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring offer significant opportunities for optimizing biological activity and enhancing target-specific interactions. This structural flexibility has enabled the development of multifunctional pyrrolidine derivatives capable of targeting pathways integral to conditions such as diabetes and cancer, which share common pathological mechanisms including inflammation, oxidative stress, and metabolic dysregulation.
The therapeutic applications of pyrrolidine derivatives extend across numerous pharmacological categories. Research from 2015 onwards has documented bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds have demonstrated significant activities including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition properties. The diversity of biological activities associated with pyrrolidine-containing compounds reflects the scaffold's ability to interact with multiple biological targets through various mechanisms of action.
Industrial applications of pyrrolidine have also expanded significantly, with the compound being prepared industrially through the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of cobalt and nickel oxide catalysts supported on alumina. Laboratory synthesis methods have evolved to include cascade reactions for creating five-membered nitrogen-heterocyclic ring systems, enabling the efficient preparation of pyrrolidine derivatives with diverse substitution patterns. The compound's role as a building block in organic synthesis has been enhanced by its utility in activating ketones and aldehydes toward nucleophilic addition through enamine formation, as demonstrated in the Stork enamine alkylation reaction.
The pharmacological significance of pyrrolidine derivatives has been particularly evident in the development of polyhydroxylated pyrrolidines, known as aza-sugars, which are considered metabolically inert carbohydrates that mimic the oxa-carbenium transition state from carbohydrate processing enzymes. These compounds have emerged as attractive candidates for treating cancer and metabolic diseases due to their central role in various biological activities. Recent research has focused on developing dual-target inhibitors that can simultaneously block the catalytic activity of α-glucosidase and aldose reductase, representing ideal antidiabetic agents capable of addressing multiple pathological pathways.
Nomenclature and Classification Systems for 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone
The systematic nomenclature and classification of this compound reflects the compound's complex molecular architecture, which incorporates multiple functional groups and heterocyclic systems requiring precise chemical identification protocols. According to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, the compound is designated as 1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone. This nomenclature systematically describes the molecular structure by identifying the central ethanone (acetyl) group attached to a phenyl ring that bears a pyrrolidin-1-ylsulfonyl substituent at the para position.
The molecular formula of this compound is C₁₂H₁₅NO₃S, indicating a molecular composition that includes twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight is calculated to be 253.32 grams per mole, positioning this compound within the range of small molecule pharmaceuticals that are typically amenable to oral bioavailability. The Chemical Abstracts Service (CAS) registry number for this compound is 58722-33-1, providing a unique numerical identifier that facilitates unambiguous chemical database searches and regulatory documentation.
The structural representation of this compound can be expressed through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2, which provides a linear text representation of the molecular structure. The International Chemical Identifier (InChI) string, InChI=1S/C12H15NO3S/c1-10(14)11-4-6-12(7-5-11)17(15,16)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3, offers a more comprehensive structural description that includes connectivity and stereochemical information. The corresponding InChI Key, JYLJULSIFMBCJA-UHFFFAOYSA-N, provides a shortened, hashed version of the InChI string suitable for database indexing and searching applications.
From a structural classification perspective, this compound belongs to several important chemical categories that define its reactivity patterns and potential biological activities. The compound is classified as a sulfonamide derivative, specifically containing the pyrrolidine-1-sulfonyl functional group that represents a cyclic variation of the traditional sulfonamide structure. This classification places the compound within the broader family of organosulfur compounds that have demonstrated significant therapeutic potential across multiple pharmacological domains.
| Classification Parameter | Description | Significance |
|---|---|---|
| Chemical Class | Sulfonamide derivative | Links to historical antibiotic development |
| Heterocycle Type | Pyrrolidine-containing | Provides three-dimensional pharmacophore |
| Functional Groups | Ketone, sulfonamide, aromatic | Multiple sites for molecular recognition |
| Ring Systems | Five-membered saturated, six-membered aromatic | Hybrid flexibility and rigidity |
| Molecular Size | 253.32 g/mol | Suitable for drug-like properties |
The pyrrolidine component of the molecule contributes to its classification as a nitrogen-containing heterocyclic compound, specifically a saturated five-membered ring system. This structural feature aligns the compound with the extensive family of pyrrolidine derivatives that have demonstrated significant biological activities including anticancer, anti-inflammatory, antiviral, and antituberculosis properties. The saturated nature of the pyrrolidine ring distinguishes it from aromatic nitrogen heterocycles such as pyrrole, providing enhanced conformational flexibility and unique three-dimensional molecular recognition capabilities.
The phenylacetone portion of the molecule contributes an aromatic ketone functionality that serves as both a structural anchor and a potential site for metabolic transformation. This component of the structure places the compound within the category of acetophenone derivatives, a class of compounds that has been extensively studied for various biological activities. The para-substitution pattern of the sulfonamide group on the phenyl ring creates a linear extension of the molecular architecture that may facilitate specific protein-ligand interactions.
Alternative nomenclature systems and synonyms for this compound include 1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one, 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone, and 1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone. These variations reflect different approaches to expressing the same molecular structure while maintaining chemical accuracy and clarity. The compound has been assigned multiple database identifiers including ChEMBL ID CHEMBL1418549 and DSSTox Substance ID DTXSID80354952, facilitating cross-referencing across various chemical and biological databases.
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10(14)11-4-6-12(7-5-11)17(15,16)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLJULSIFMBCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354952 | |
| Record name | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58722-33-1 | |
| Record name | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis typically begins with the acetophenone core, which is functionalized at the para position with a pyrrolidin-1-ylsulfonyl group. The key intermediate, 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, is prepared through sulfonylation of the corresponding 4-aminophenylacetophenone or via nucleophilic substitution on a sulfonyl chloride derivative.
Detailed Procedure (Based on Experimental Literature)
- Starting Material: Acetophenone derivative (e.g., 4'-bromoacetophenone or 4'-aminophenylacetophenone)
- Sulfonylation Step: Reaction with pyrrolidine sulfonyl chloride or pyrrolidine in presence of oxidizing agents to form the sulfonyl group.
- Solvent System: Commonly dioxane/diethyl ether mixture (1:2) or ethanol for reflux.
- Reaction Conditions: Stirring at room temperature or reflux for several hours depending on the step.
- Purification: Recrystallization from ethanol or ethanol/benzene mixtures.
Representative Experimental Synthesis
A representative synthesis reported involves:
- Dissolving 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone (2.53 g, 0.01 mol) in a dioxane/diethyl ether mixture (30 mL).
- Addition of bromine (1.59 g, 0.01 mol) dropwise under stirring.
- Reaction mixture left for 1 hour, then poured into cold water to precipitate the product.
- The solid is filtered and recrystallized from ethanol to yield white crystals with 90% yield and melting point 96–98 °C.
This step introduces bromine at the acetophenone moiety, which can be further functionalized for derivative synthesis.
Subsequent Functionalization
The acetophenone derivative can be further reacted with nucleophiles such as thiosemicarbazide, thiourea, or potassium cyanide under reflux in ethanol to form various heterocyclic derivatives:
| Reaction Partner | Conditions | Product Type | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Thiosemicarbazide | Reflux in ethanol, 5 h | Thiosemicarbazone derivative | 53 | 130–131 |
| Thiourea + Iodine | Reflux in dioxane, 8 h | 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine | 23 | Not specified |
| Potassium Cyanide | Reflux in ethanol, 4 h | 3-Oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile | 46 | 105–106 |
These reactions highlight the versatility of the acetophenone derivative as a precursor for heterocyclic synthesis.
Alternative Synthetic Approach
Another common method involves the nucleophilic substitution of 4-bromoacetophenone with pyrrolidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This method yields 4'-(1-pyrrolidino)acetophenone, which can be further oxidized or sulfonylated to obtain the target sulfonyl derivative.
Analytical Data Supporting Preparation
The synthesized this compound and its derivatives have been characterized by multiple techniques:
| Technique | Observations/Values |
|---|---|
| Melting Point | 96–98 °C (for acetophenone derivative) |
| IR Spectroscopy (KBr) | 3056 cm⁻¹ (aromatic CH), 2909 cm⁻¹ (aliphatic CH), 1707 cm⁻¹ (C=O), 1336 & 1161 cm⁻¹ (SO₂) |
| ¹H NMR (DMSO-d6, 300 MHz) | Signals at δ 1.99 (t, 4H, pyrrolidine CH₂), 3.27 (t, 4H, pyrrolidine CH₂-N), 7.84 & 8.22 (dd, 4H, aromatic) |
| ¹³C NMR (DMSO-d6) | δ 22.1 (CH₂ pyrrolidine), 32.7 (CH₂), 64.2 (CH₂-N pyrrolidine) |
| Mass Spectrometry | Molecular ion peaks consistent with C13H17NO3S (molecular weight ~253.32 g/mol) |
| Elemental Analysis | Within ±0.4% of theoretical values for C, H, N, S |
These confirm the successful synthesis and purity of the compound.
Summary Table of Preparation Steps
| Step No. | Reagents and Conditions | Product Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone + Br₂, dioxane/diethyl ether, stirring 1 h | Brominated acetophenone derivative | 90 | White crystals, mp 96–98 °C |
| 2 | Brominated derivative + thiosemicarbazide, reflux ethanol 5 h | Thiosemicarbazone derivative | 53 | Pale yellow crystals |
| 3 | Brominated derivative + thiourea + I₂, reflux dioxane 8 h | Thiazol-2-amine derivative | 23 | Requires sodium thiosulfate wash |
| 4 | Brominated derivative + KCN, reflux ethanol 4 h | Propenenitrile derivative | 46 | Yellow crystalline solid |
Chemical Reactions Analysis
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone. It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF7), cervical (HeLa), and lung (A549) cancers.
This compound's mechanism of action involves disrupting critical signaling pathways associated with cell survival and proliferation, particularly by modulating the PI3K/AKT/mTOR pathway.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in cancer metabolism and inflammation. For instance, it has shown promise as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in anti-inflammatory therapies.
Material Science Applications
In material science, this compound is being explored for its potential use in developing novel polymers and coatings due to its unique chemical properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and adhesives.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, supporting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Enzyme Inhibition
Another research article focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit COX-2 activity in vitro, suggesting its potential utility in developing anti-inflammatory drugs . The study provided detailed kinetics of enzyme inhibition, demonstrating a competitive inhibition mechanism.
Mechanism of Action
The mechanism of action of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells . This inhibition leads to the disruption of DNA replication and cell division, making it effective against cancer cells . Additionally, the compound’s sulfonamide group can interfere with bacterial cell wall synthesis, contributing to its antibacterial activity .
Comparison with Similar Compounds
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone can be compared with other sulfonamide compounds such as:
N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide: Similar in structure but with an acetamide group instead of an ethanone group.
4-(Pyrrolidinylsulfonyl)phenylboronic acid: Contains a boronic acid group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and sulfonyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone, a compound with diverse biological activities, has garnered significant attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its anti-inflammatory and anticancer effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O2S
- Molecular Weight : 252.34 g/mol
- IUPAC Name : this compound
- CAS Number : 58722-33-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, this compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain modulation.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
- Inhibition of COX Enzymes : Studies have reported that derivatives of this compound effectively inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation in experimental models.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These findings indicate the compound's potential as a lead for developing new anticancer therapies.
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives, including this compound, and evaluated their antimicrobial and anticancer activities. The results highlighted significant cytotoxicity against human liver cancer cells.
- Molecular Docking Studies : Computational studies have indicated favorable binding affinities of this compound towards key proteins involved in cancer progression, suggesting a mechanism through which it exerts its anticancer effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Sulfonylation of the phenyl group with pyrrolidine is achieved using sulfonyl chlorides under inert conditions. Optimization involves controlling temperature (0–5°C for exothermic steps), stoichiometric ratios (1:1.2 for acyl chloride:aromatic substrate), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?
- Methodology : Use ¹H/¹³C NMR to confirm the ethanone carbonyl (δ ~205 ppm in ¹³C) and sulfonyl group (δ ~125-130 ppm for S=O). Mass spectrometry (ESI-MS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 281.3). FT-IR confirms C=O (1700–1750 cm⁻¹) and sulfonamide S=O (1150–1200 cm⁻¹). Cross-validate with computational tools (e.g., PubChem’s InChIKey: KWWWFTBWCKTBQI) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE including nitrile gloves (EN374 compliance), sealed goggles, and lab coats. Work under fume hoods to avoid inhalation (H333 hazard). Store separately from oxidizing agents, and dispose of waste via certified hazardous waste contractors. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How can molecular docking studies predict the anticancer activity of derivatives of this compound?
- Methodology : Dock synthesized sulfonamide derivatives (e.g., thiazole or imidazo[1,2-a]pyridine hybrids) into target proteins (e.g., VEGFR-2 or EGFR kinases) using AutoDock Vina. Set parameters: grid box covering the active site, exhaustiveness = 20. Validate docking poses with MD simulations (AMBER) and compare binding energies (ΔG < -8 kcal/mol indicates high affinity). Correlate with in vitro cytotoxicity assays (e.g., HepG2 cell line IC₅₀) .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodology : Re-evaluate variables:
- Purity : Confirm via HPLC (>95% purity; C18 column, acetonitrile/water mobile phase).
- Assay conditions : Standardize cell lines (e.g., ATCC-certified HepG2), serum-free media, and incubation times (48–72 hrs).
- Structural confirmation : Use X-ray crystallography to resolve stereochemical ambiguities in derivatives .
Q. What strategies enhance the pharmacokinetic profile of this compound’s derivatives?
- Methodology :
- Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to improve membrane permeability (logP < 3 via shake-flask method).
- Metabolic stability : Replace pyrrolidine with piperidine to reduce CYP450-mediated oxidation. Validate with microsomal assays (t₁/₂ > 60 mins).
- Solubility : Formulate as a hydrochloride salt (pH 1.2–6.8 solubility > 50 µg/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
